3-(4-ethoxyphenyl)-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
3-(4-Ethoxyphenyl)-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that contains a benzoxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyaniline with 2-fluorobenzoyl chloride in the presence of a base to form an intermediate, which then undergoes cyclization to yield the desired benzoxazine compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-(4-Ethoxyphenyl)-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Uniqueness
3-(4-Ethoxyphenyl)-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H16FNO2 |
---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-6-fluoro-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C16H16FNO2/c1-2-19-15-6-4-14(5-7-15)18-10-12-9-13(17)3-8-16(12)20-11-18/h3-9H,2,10-11H2,1H3 |
InChI Key |
OTNBYSZRBMNORA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)F)OC2 |
Origin of Product |
United States |
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